![molecular formula C12H12N4O3 B454584 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B454584.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a nitro group and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of a benzamide precursor to introduce the nitro group. This is followed by the alkylation of the benzamide with a pyrazole derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted benzamides .
Applications De Recherche Scientifique
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-nitro-1H-pyrazole: Shares the pyrazole and nitro functionalities but lacks the benzamide moiety.
N-(4-nitrophenyl)benzamide: Contains the benzamide and nitro groups but lacks the pyrazole moiety.
4-nitro-N-(1H-pyrazol-4-yl)methylbenzamide: Similar structure but without the methyl group on the pyrazole ring
Uniqueness
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N4O3 |
|---|---|
Poids moléculaire |
260.25g/mol |
Nom IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C12H12N4O3/c1-15-8-9(7-14-15)6-13-12(17)10-2-4-11(5-3-10)16(18)19/h2-5,7-8H,6H2,1H3,(H,13,17) |
Clé InChI |
DEBCBCVLQZUBGF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


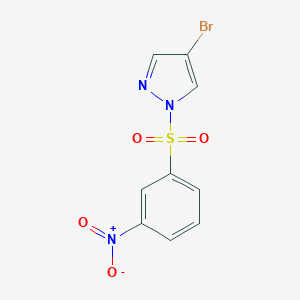
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B454503.png)
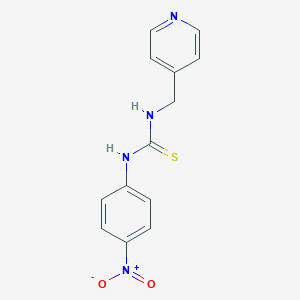
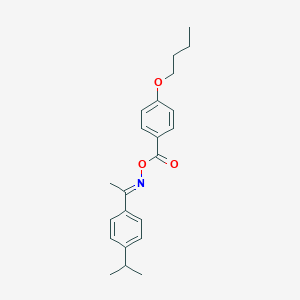
![2-{2-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenoxy}acetamide](/img/structure/B454507.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B454510.png)

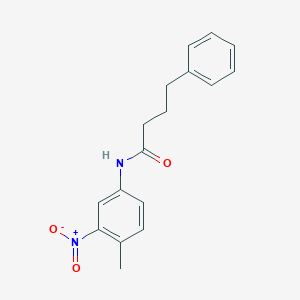
![4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B454515.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]-4-nitrobenzamide](/img/structure/B454516.png)
![4-bromo-3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B454518.png)
![2-(4-chlorophenoxy)-N'-[(5-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B454520.png)
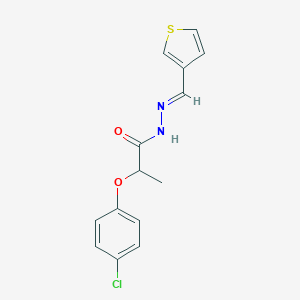
![5-bromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B454524.png)
